molecular formula C23H17FN2O3S B298939 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

カタログ番号 B298939
分子量: 420.5 g/mol
InChIキー: NOBALLHARBCBCB-GHRIWEEISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ENMD-2076, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied in preclinical models, and it has demonstrated promising results in inhibiting tumor growth and angiogenesis.

作用機序

The mechanism of action of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of several key signaling pathways that are involved in tumor growth and angiogenesis, including the Aurora A kinase, vascular endothelial growth factor receptor 2 (VEGFR2), and fibroblast growth factor receptor 1 (FGFR1) pathways. 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, induction of cell cycle arrest and apoptosis, and enhancement of the efficacy of other anticancer agents. 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments, including its potent inhibitory activity against tumor growth and angiogenesis, and its ability to enhance the efficacy of other anticancer agents. However, there are also some limitations to using 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound, and the need for further studies to determine the optimal dosing and treatment regimens.

将来の方向性

There are several future directions for the study of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the evaluation of its efficacy in clinical trials, the identification of biomarkers that can predict response to 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and the development of combination therapies that can enhance its efficacy. Further studies are also needed to determine the optimal dosing and treatment regimens for 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and to investigate its potential in the treatment of other types of cancer.

合成法

The synthesis of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves several steps, including the reaction of 4-ethoxy-1-naphthaldehyde with malononitrile, followed by the reaction of the resulting compound with 2-fluorobenzaldehyde. The final step involves the reaction of the resulting compound with thiosemicarbazide to yield 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to ensure high yields and purity of the final compound.

科学的研究の応用

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied in preclinical models, and it has shown potential in the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In preclinical studies, 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has demonstrated potent inhibitory activity against tumor growth and angiogenesis. 5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

特性

製品名

5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

分子式

C23H17FN2O3S

分子量

420.5 g/mol

IUPAC名

(5E)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H17FN2O3S/c1-2-29-20-12-11-14(15-7-3-4-8-16(15)20)13-17-21(27)25-23(30)26(22(17)28)19-10-6-5-9-18(19)24/h3-13H,2H2,1H3,(H,25,27,30)/b17-13+

InChIキー

NOBALLHARBCBCB-GHRIWEEISA-N

異性体SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

正規SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。